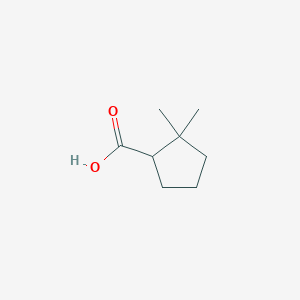

2,2-Dimethylcyclopentane-1-carboxylic acid

Description

Molecular Conformation and Geometrical Aspects

The cyclopentane (B165970) ring is known to exist in two primary puckered conformations to relieve the torsional strain that would be present in a planar structure: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry) conformations. stackexchange.com In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three atoms are coplanar, with one atom displaced above the plane and another below. scribd.com

For substituted cyclopentanes, the energetic preference for one conformation over the other is influenced by the nature and position of the substituents. In 2,2-Dimethylcyclopentane-1-carboxylic acid, the bulky gem-dimethyl group at the C2 position and the carboxylic acid group at the C1 position introduce significant steric interactions that dictate the most stable ring pucker. While specific experimental or computational studies on the conformational preferences of this compound are not extensively documented in publicly available literature, general principles of conformational analysis of substituted cyclopentanes suggest that the ring would adopt a conformation that minimizes steric hindrance between the substituents. The molecule is in a constant state of flux between various envelope and half-chair forms, a phenomenon known as pseudorotation. stackexchange.comscribd.com

The structure of this compound inherently possesses several types of strain:

Angle Strain: The internal bond angles of a planar cyclopentane (108°) are close to the ideal tetrahedral angle (109.5°), resulting in minimal angle strain. However, puckering of the ring to alleviate torsional strain can slightly alter these angles. wikipedia.org

Torsional Strain: A planar cyclopentane would have significant torsional strain due to the eclipsing of C-H bonds on adjacent carbon atoms. The adoption of non-planar conformations helps to reduce this strain. libretexts.org

Isomerism and Stereochemical Considerations

The substitution pattern on the cyclopentane ring of this compound gives rise to stereoisomerism.

The carbon atom at the C1 position, which is bonded to the carboxylic acid group, a hydrogen atom, and two different carbon atoms of the ring (C2 and C5), is a chiral center. Consequently, this compound exists as a pair of enantiomers:

(R)-2,2-Dimethylcyclopentane-1-carboxylic acid

(S)-2,2-Dimethylcyclopentane-1-carboxylic acid

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties (melting point, boiling point, solubility) but will rotate plane-polarized light in opposite directions. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.

| Property | Description |

| Chiral Center | C1 |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

| Enantiomers | (R)-2,2-Dimethylcyclopentane-1-carboxylic acid and (S)-2,2-Dimethylcyclopentane-1-carboxylic acid |

The synthesis of this compound can be approached through various organic synthesis routes. Some general methods for the synthesis of cyclopentanecarboxylic acids include the Favorskii rearrangement of α-halocyclohexanones or the oxidation of the corresponding alcohol or aldehyde. google.com

The preparation of enantiomerically pure forms of this compound would require either an asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach involves using a chiral starting material, a chiral reagent, or a chiral catalyst to selectively produce one enantiomer over the other. researchgate.netrsc.org

Chiral Resolution: This is a common method for separating enantiomers from a racemic mixture. For carboxylic acids, this is often achieved by reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by methods such as fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be regenerated by treatment with an acid.

While these are general strategies, specific, detailed research findings on the synthesis and resolution of the enantiomers of this compound are not widely reported.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZBBUDJCMHPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599978 | |

| Record name | 2,2-Dimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63861-26-7 | |

| Record name | 2,2-Dimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis

Strategies for the Construction of the 2,2-Dimethylcyclopentane Core

The formation of the 2,2-dimethylcyclopentane skeleton is a critical step in the synthesis of the target molecule. One effective method involves the acid-catalyzed ring expansion of isopropenylcyclobutanols. This process readily yields 2,2-dimethyl cyclopentanones, which are key intermediates that can be further functionalized to the desired carboxylic acid. nih.govresearchgate.net This ring expansion provides a direct route to the core structure, which is also a precursor for a family of sesquiterpenes. nih.gov

Another general approach to cyclopentane (B165970) rings involves cyclization reactions starting from suitable acyclic precursors. These methods, while versatile, require careful selection of starting materials and reaction conditions to achieve the desired 2,2-dimethyl substitution pattern.

Direct and Indirect Synthetic Routes to 2,2-Dimethylcyclopentane-1-carboxylic Acid

Multiple pathways have been explored to synthesize this compound, ranging from conventional multi-step organic reactions to more elegant rearrangement and ring-opening strategies.

A common and straightforward route to carboxylic acids is through the hydrolysis of nitriles. libretexts.org This method involves two main steps: the introduction of a nitrile group (-CN) onto the 2,2-dimethylcyclopentane core, followed by its hydrolysis. The nitrile can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide) by a cyanide ion. The subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, yields the carboxylic acid. libretexts.org

Other conventional methods include the carboxylation of a Grignard reagent. libretexts.org This involves preparing an organometallic compound from a halogenated 2,2-dimethylcyclopentane, which then reacts with carbon dioxide to form the carboxylate, followed by acidification. Oxidation of a primary alcohol (2,2-dimethylcyclopentylmethanol) or an aldehyde (2,2-dimethylcyclopentanecarbaldehyde) using strong oxidizing agents also provides a direct path to the carboxylic acid. libretexts.org

Table 1: Conventional Synthesis Reaction Steps

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Nitrile Formation (Sₙ2) | NaCN | 2,2-Dimethylcyclopentane-1-carbonitrile |

| 2 | Nitrile Hydrolysis | H₃O⁺, heat | This compound |

| Alternative | Grignard Formation | Mg, ether | (2,2-Dimethylcyclopentyl)magnesium halide |

A notable synthetic route involves the ring-opening of bicyclic precursors. For instance, the ring-opening of 8,8-dimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid has been reported to yield derivatives of the 2,2-dimethylcyclopentane core. nih.govscribd.com In a specific study, treating this bicyclic anhydride (B1165640) with ammonia (B1221849) in methanol (B129727) resulted in the formation of 3-carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid as a minor product. nih.govresearchgate.net This demonstrates that the cleavage of the bicyclic system can effectively generate the desired substituted cyclopentane ring structure. Further chemical modifications, such as decarboxylation, would be necessary to arrive at the final target molecule. The five-membered ring in the resulting product adopts a typical envelope conformation. nih.govscribd.com

The Favorskii rearrangement offers a powerful method for ring contraction and is particularly well-suited for the synthesis of this compound from a cyclohexanone (B45756) precursor. wikipedia.orgadichemistry.com Specifically, the treatment of 2-bromo-6,6-dimethylcyclohexanone with a base, such as aqueous sodium hydroxide, directly yields this compound upon acidification. chegg.com

The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate after the initial deprotonation of the α-halo ketone. wikipedia.orgadichemistry.com The base then attacks the carbonyl group of this strained intermediate, leading to its ring-opening to form a more stable carbanion, which is subsequently protonated to give the final cyclopentane carboxylic acid product. This rearrangement is a highly efficient one-step process for achieving the desired ring contraction and functionalization. ddugu.ac.in

Table 2: Favorskii Rearrangement for Synthesis

| Starting Material | Base | Product |

|---|

Development of Chiral Synthetic Pathways

The carbon atom bearing the carboxylic acid group in this compound is a stereocenter. Therefore, the development of synthetic routes that can control the stereochemistry at this position is of significant interest.

Asymmetric synthesis aims to produce enantiomerically enriched or pure compounds. For α-stereogenic carboxylic acids, strategies often involve catalytic asymmetric reactions. rsc.org One approach is the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst. For example, the diastereoselective hydrogenation of substrates like (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium or ruthenium catalysts has been shown to produce chiral cyclohexane (B81311) carboxylic acids with high diastereomeric excess. nih.gov A similar strategy could be envisioned for a cyclopentene (B43876) precursor to this compound, where a chiral auxiliary directs the hydrogenation to one face of the double bond.

Another powerful technique is the domino reaction, such as a Michael addition followed by an intramolecular cyclization. For instance, the asymmetric synthesis of functionalized cyclopentane derivatives has been achieved through the reaction of a prochiral dienoate with a chiral lithium amide, which initiates a tandem conjugate addition-cyclization. mdpi.com This method establishes multiple stereocenters with high control, offering a potential pathway to chiral this compound derivatives from acyclic starting materials. The use of chiral auxiliaries, reagents, or catalysts is fundamental to inducing asymmetry in these synthetic pathways. aksci.com

Enantioselective Catalysis in the Synthesis of Chiral Analogues

The generation of chiral molecules with a high degree of enantiopurity is a cornerstone of modern pharmaceutical and materials science. For analogues of this compound, where the C1 position is a stereocenter, enantioselective catalysis offers a powerful and atom-economical approach to establishing this chirality. While direct enantioselective synthesis of this compound itself is not extensively documented in readily available literature, the principles of asymmetric catalysis can be applied to its analogues, particularly through the hydrogenation of unsaturated precursors.

A significant challenge in this area is the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated carboxylic acids. These substrates are sterically hindered, making it difficult to achieve high enantioselectivity. However, recent advancements, particularly in the use of earth-abundant metal catalysts, have shown considerable promise.

Cobalt-Catalyzed Asymmetric Hydrogenation

Research into the enantioselective hydrogenation of cyclic and acyclic tetrasubstituted α,β-unsaturated carboxylic acids has identified cobalt(II) catalysis as a highly effective method. nih.gov This approach has demonstrated broad substrate scope and provides access to chiral carboxylic acids with excellent enantiocontrol. nih.govresearchgate.net

The catalytic cycle is believed to involve a Co(II) complex, which, after reduction, enters a Co(I)/Co(III) cycle. Mechanistic studies, including computational DFT calculations, suggest that the enantioselectivity arises from the steric interactions between the chiral ligand's substituents (e.g., phenyl groups) and the substrate within the catalyst's coordination sphere. nih.gov

A representative example of this methodology is the asymmetric hydrogenation of various cyclic tetrasubstituted α,β-unsaturated carboxylic acids. The data below illustrates the effectiveness of a cobalt(II) stearate (B1226849) catalyst in combination with a chiral bisphosphine ligand, (S,S)-Ph-BPE, in tert-butanol (B103910) under a hydrogen atmosphere.

| Entry | Substrate | Yield (%) | ee (%) |

| 1 | 92 | 96 | |

| 2 | 85 | 95 | |

| 3 | 98 | 98 | |

| 4 | 90 | 97 | |

| 5 | 78 | 99 |

Table 1: Cobalt-catalyzed asymmetric hydrogenation of cyclic tetrasubstituted α,β-unsaturated carboxylic acids. researchgate.net Conditions: Substrate (0.1 mmol), cobalt(II) stearate (5 mol %), (S,S)-Ph-BPE (5 mol %) in tBuOH (0.6 mL) under 80 atm H₂ pressure at 40 °C for 72 h. researchgate.net

The high yields and exceptional enantiomeric excesses observed for a range of cyclic substrates underscore the potential of this catalytic system for producing chiral analogues of this compound. By starting with an appropriately substituted cyclopentene precursor, this method could be adapted to synthesize the desired chiral cyclopentane carboxylic acid.

Other Potential Catalytic Approaches

While cobalt catalysis is a leading example, other transition metals are also utilized in asymmetric hydrogenations. Ruthenium(II) complexes with chiral diphosphine ligands, such as BINAP and its derivatives, are well-established for the asymmetric hydrogenation of various unsaturated carboxylic acids. researchgate.netacs.org These catalytic systems often exhibit high activity and enantioselectivity under specific reaction conditions. researchgate.net Similarly, rhodium(I) complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, including trisubstituted and some tetrasubstituted examples. wiley-vch.dersc.org The choice of metal, ligand, and reaction conditions is crucial for achieving optimal results with a specific substrate.

The development of enantioselective catalytic methods is a dynamic field of research. The successful application of these strategies to challenging tetrasubstituted systems opens a viable pathway for the synthesis of a wide array of chiral cyclopentane-based molecules, including analogues of this compound, which are of significant interest for various scientific applications.

Chemical Reactivity and Derivatization

Reactions of the Carboxylic Acid Functional Group

The carboxyl group (-COOH) is a versatile functional group that serves as a gateway to a variety of derivatives through nucleophilic acyl substitution and other related reactions.

Esterification is a fundamental reaction of carboxylic acids, and 2,2-dimethylcyclopentane-1-carboxylic acid readily reacts with alcohols in the presence of an acid catalyst to form esters. smolecule.comjackwestin.com A common example is the Fischer esterification, where the carboxylic acid is heated with an excess of an alcohol, such as methanol (B129727), with a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org This equilibrium-driven process produces the corresponding ester, in this case, methyl 2,2-dimethylcyclopentane-1-carboxylate, and water. libretexts.org To drive the reaction to completion, the water formed is typically removed, or a large excess of the alcohol is used as the solvent. masterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate which then eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the ester product. masterorganicchemistry.comlibretexts.org

Alternative methods for esterification that circumvent the use of strong acids include reacting the carboxylic acid with diazomethane (B1218177) or its derivatives like trimethylsilyldiazomethane (B103560) (TMS-CHN₂) for the formation of methyl esters, or by first converting the acid to its more reactive acid chloride derivative followed by reaction with the alcohol. achemblock.com

Table 1: Example Esterification Reaction

| Reactant | Reagent(s) | Product | Reaction Type |

|---|

The direct conversion of carboxylic acids to amides by reaction with amines is challenging because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.orgchemistrysteps.com To facilitate amide bond formation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are widely employed. libretexts.orglibretexts.org This method is effective for creating secondary and tertiary amides from primary and secondary amines, respectively. libretexts.org

In a DCC-mediated coupling, the carboxylic acid adds to the DCC molecule, converting the hydroxyl group into a good leaving group. libretexts.orgkhanacademy.org The amine can then act as a nucleophile, attacking the activated carbonyl carbon in a nucleophilic acyl substitution reaction. libretexts.orglibretexts.org The DCC-activated oxygen is eliminated as the insoluble dicyclohexylurea, which can be removed by filtration, driving the reaction forward. libretexts.org

The general mechanism involves:

Deprotonation of the carboxylic acid and activation by DCC. libretexts.orgyoutube.com

Nucleophilic attack by the carboxylate on the protonated DCC. libretexts.orgyoutube.com

Nucleophilic attack by the amine on the activated carbonyl group to form a tetrahedral intermediate. libretexts.orgyoutube.com

Proton transfer and subsequent elimination of dicyclohexylurea to yield the amide. libretexts.orgyoutube.com

While amides can also be formed by the partial hydrolysis of nitriles, this represents a synthesis of the amide functional group rather than a direct reaction of the carboxylic acid itself. researchgate.netnih.gov The more direct and common laboratory-scale conversion from the carboxylic acid involves the use of these coupling agents. chemistrysteps.com

Symmetrical carboxylic anhydrides can be synthesized from the corresponding carboxylic acids via a dehydration reaction. This typically involves the condensation of two molecules of the carboxylic acid with the removal of one molecule of water. libretexts.org For this compound, this would result in the formation of 2,2-dimethylcyclopentane-1-carboxylic anhydride (B1165640).

The direct heating of simple carboxylic acids is often insufficient to cause dehydration. Therefore, powerful dehydrating agents or alternative methods are required. One common laboratory method involves reacting the carboxylic acid with a highly reactive acid derivative, such as an acid chloride. For instance, reacting this compound with its corresponding acid chloride, 2,2-dimethylcyclopentane-1-carbonyl chloride, in the presence of a non-nucleophilic base like pyridine, would yield the anhydride. jackwestin.com More recently, methods using triphenylphosphine (B44618) oxide and oxalyl chloride under mild conditions have been developed for the efficient synthesis of symmetric carboxylic anhydrides. nih.gov

Thioesters are sulfur analogs of esters and can be prepared directly from carboxylic acids and thiols. This transformation, known as thioesterification, typically requires activation of the carboxylic acid, similar to amide and ester formation. wikipedia.org Direct condensation can be achieved using dehydrating agents like DCC. wikipedia.org

Alternatively, Brønsted acids such as trifluoromethanesulfonic acid have been shown to catalyze the direct reaction between free carboxylic acids and thiols to produce thioesters in high yields. wikipedia.org Another approach involves the use of a pyridine–borane complex as a catalyst for the direct coupling of carboxylic acids with thiols. masterorganicchemistry.com In the context of this compound, reaction with a thiol (R-SH) under these conditions would yield the corresponding S-alkyl 2,2-dimethylcyclopentane-1-carbothioate. Biochemically, thioesterification is a crucial reaction, often involving activation of the carboxylate as an acyl phosphate (B84403) before substitution with a thiol like Coenzyme A. libretexts.org

Carboxylic acids are readily converted into their more reactive acyl halide derivatives. Acyl chlorides, in particular, are valuable synthetic intermediates because the chloride ion is an excellent leaving group in nucleophilic acyl substitution reactions. orgsyn.org A standard and highly effective reagent for this transformation is thionyl chloride (SOCl₂). orgsyn.orgorgsyn.org

The reaction of this compound with thionyl chloride replaces the hydroxyl group of the carboxyl function with a chlorine atom, producing 2,2-dimethylcyclopentane-1-carbonyl chloride. The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which are easily removed from the reaction mixture, helping to drive the reaction to completion. orgsyn.org The mechanism involves the carboxylic acid oxygen attacking the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent internal nucleophilic attack by the chloride to displace what becomes a gaseous leaving group.

Table 2: Common Derivatization Reactions of the Carboxyl Group

| Derivative | General Reaction | Reagent Example | Product Example |

|---|---|---|---|

| Amide | R-COOH + R'₂NH | DCC | 2,2-Dimethylcyclopentane-1-carboxamide |

| Anhydride | 2 R-COOH | Heat, Dehydrating Agent | 2,2-Dimethylcyclopentane-1-carboxylic anhydride |

| Thioester | R-COOH + R'-SH | Acid Catalyst or DCC | S-Ethyl 2,2-dimethylcyclopentane-1-carbothioate |

Transformations Involving the Cyclopentane (B165970) Ring System

While the carboxylic acid group is the most reactive site, the cyclopentane ring can also undergo transformations. These reactions typically require conditions that can overcome the inertness of C-H bonds or involve the participation or removal of the carboxyl group.

One significant reaction is decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂). smolecule.com While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation can be induced under specific conditions. libretexts.org For instance, the Hunsdiecker reaction involves the conversion of the silver salt of a carboxylic acid to an organohalide with one fewer carbon atom upon treatment with bromine. libretexts.org More modern methods for hydrodecarboxylation can be achieved using photoredox catalysis. organic-chemistry.org For this compound, successful decarboxylation would yield 1,1-dimethylcyclopentane. The presence of a β-keto group significantly facilitates decarboxylation, though this is not present in the parent molecule. masterorganicchemistry.comscribd.com

Recent advances in C-H activation have enabled the direct functionalization of the cycloalkane ring. Palladium-catalyzed reactions have been developed for the transannular γ-arylation of cycloalkane carboxylic acids. nih.gov This methodology demonstrates high selectivity for functionalizing the γ-C-H bond (at C4) of the cyclopentane ring in the presence of more traditionally reactive β-C-H bonds, providing a route to complex, functionalized cyclic structures that were previously difficult to access. nih.gov

Other potential reactions of the cyclopentane ring, based on general alkane chemistry, could include radical halogenation at the tertiary C1 position or other secondary positions, although selectivity can be an issue. beilstein-journals.orgnih.gov Ring-opening reactions or ring-expansion of the cyclopentane system are also known transformations for certain substituted cyclopentanes, often proceeding through carbocation or radical intermediates under specific conditions. researchgate.netoregonstate.edu

Oxidation and Reduction Reactions of Ring Moieties

The cyclopentane ring, being a fully saturated hydrocarbon moiety, is resistant to both oxidation and reduction under mild conditions. Strong oxidizing agents under harsh conditions can lead to the cleavage of the ring, but selective oxidation of a C-H bond on the ring without affecting the carboxylic acid is challenging.

Conversely, the carboxylic acid group is the primary site of reduction. It can be reduced to the corresponding primary alcohol, 2,2-dimethylcyclopentylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The cyclopentane ring itself remains unaffected by such reagents.

The oxidation of substituted cyclopentanes can be achieved under specific circumstances, often involving the introduction of unsaturation first. For instance, a related 1,2-dimethylcyclopentane (B1584824) can be synthesized from methylcyclopentane (B18539) through a sequence of radical halogenation, elimination to form a cyclopentene (B43876), and then further functionalization. youtube.comorganicchemistrytutor.com However, for this compound, the ring is generally considered chemically inert to typical oxidation and reduction protocols.

Ring Expansion and Contraction Reactions (e.g., Wagner-Meerwein type rearrangements for related systems)

Ring expansion reactions, particularly the Wagner-Meerwein rearrangement, are a notable class of reactions for carbocation intermediates of cyclic systems. wikipedia.orgnumberanalytics.com These rearrangements are driven by the formation of a more stable carbocation and, in the case of small rings, the relief of ring strain. chemistrysteps.com A cyclopentyl system can rearrange to a more stable cyclohexyl system. echemi.comstackexchange.com

For this compound, a Wagner-Meerwein rearrangement is not spontaneous but could be induced by converting the carboxylic acid into a suitable leaving group and generating a carbocation. A hypothetical pathway could involve:

Conversion of the carboxylic acid: The carboxylic acid could be reduced to an alcohol (2,2-dimethylcyclopentylmethanol), which is then converted to an alkyl halide or tosylate.

Formation of a carbocation: Treatment of the derivative with a Lewis acid or under solvolysis conditions could generate a primary carbocation adjacent to the gem-dimethyl group.

Rearrangement: This unstable primary carbocation would likely undergo a 1,2-alkyl shift (a type of Wagner-Meerwein rearrangement) of one of the methyl groups to form a more stable tertiary carbocation. masterorganicchemistry.comyoutube.com This would result in a rearranged cyclopentyl skeleton. Alternatively, a ring-expansion could occur where a C-C bond of the ring migrates to form a more stable cyclohexyl carbocation. chemistrysteps.comyoutube.com

| Reactant Type | Potential Reaction | Product Type | Driving Force |

| Cyclopentylmethyl derivative (e.g., tosylate) | Wagner-Meerwein Rearrangement | Rearranged Cyclopentyl or Cyclohexyl derivative | Formation of a more stable carbocation, relief of ring strain |

Mechanistic Investigations of Key Chemical Transformations

Elucidation of Reaction Pathways and Transition States

The mechanism of a hypothetical Wagner-Meerwein rearrangement involving a derivative of this compound would proceed through a carbocationic intermediate. numberanalytics.comyoutube.com The key step is the 1,2-shift of an alkyl group or a ring carbon bond.

Hypothetical Reaction Pathway for Ring Expansion:

Initiation: Formation of a carbocation at the carbon bearing the functional group derived from the carboxylic acid.

Migration: One of the ring C-C bonds migrates to the carbocation center. This is a concerted process that proceeds through a bridged transition state.

Termination: The resulting rearranged carbocation (a cyclohexyl cation) is then trapped by a nucleophile or undergoes elimination to form a stable product.

The transition state for the rearrangement involves a three-center, two-electron bond, where the migrating group is partially bonded to both the origin and the destination carbons.

Factors Influencing Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound and its derivatives are significantly influenced by the steric and electronic properties of its substituents.

Regioselectivity: In any reaction involving the formation of an intermediate such as a radical or a carbocation on the ring, the position of the gem-dimethyl group would play a crucial role. For instance, in a hypothetical radical halogenation, the tertiary carbon at position 1 would be the most likely site of initial reaction due to the stability of the resulting tertiary radical. In a potential ring expansion, the choice of which bond migrates can be influenced by the substituents, aiming to form the most stable possible carbocationic intermediate. youtube.com

Stereoselectivity: The stereochemistry of substituted cyclopentanes is a well-studied area. nih.govnih.gov In reactions involving the cyclopentane ring of this compound, the approach of reagents would be sterically hindered on the face of the ring bearing the two methyl groups and the carboxylic acid. Therefore, incoming reagents would preferentially attack from the less hindered face, leading to a high degree of stereoselectivity. For instance, in electrophilic additions to a derived cyclopentene, substituents can direct the electrophile to attack from the same face (syn-directing) or the opposite face (anti-directing). acs.orgacs.org The cis- and trans-isomers of substituted cyclopentanes often exhibit different reactivity and lead to different stereochemical outcomes. chemistryschool.net

| Factor | Influence on Reactivity | Example |

| Steric Hindrance | The gem-dimethyl group and the carboxylic acid group block one face of the cyclopentane ring, directing incoming reagents to the opposite face. | A hypothetical hydrogenation of a derived cyclopentene would likely occur from the face opposite to the bulky substituents. |

| Electronic Effects | The electron-withdrawing nature of the carboxylic acid group can deactivate adjacent positions towards electrophilic attack if unsaturation were present. | Not directly applicable to the saturated ring, but would be a factor in derivatives. |

| Carbocation Stability | In rearrangement reactions, the migration of alkyl groups or ring bonds will proceed to form the most stable carbocation intermediate (tertiary > secondary > primary). | A primary carbocation formed at the exocyclic carbon would readily rearrange to a tertiary carbocation within the ring. masterorganicchemistry.comyoutube.com |

Applications in Organic Synthesis and Material Science

Utilization as a Building Block in Complex Molecule Synthesis

The unique structural framework of 2,2-dimethylcyclopentane-1-carboxylic acid makes it an attractive starting material for the synthesis of more elaborate molecules. The cyclopentane (B165970) ring offers a five-membered carbocyclic core, while the gem-dimethyl group introduces steric bulk that can influence the stereochemical outcome of reactions. The carboxylic acid group serves as a versatile handle for a wide array of chemical transformations.

Precursor for Natural Product Synthesis

While direct incorporation of the complete this compound skeleton into a named natural product is not yet widely documented in publicly available literature, the synthesis of structurally related cyclopentane-containing natural products highlights its potential. For instance, the synthesis of various bioactive natural products containing highly substituted cyclopentane cores underscores the importance of cyclopentane carboxylic acid derivatives as key intermediates. nih.govoregonstate.edu The principles used in the total synthesis of complex molecules like (±)-ginkgolide B, which features a fully functionalized cyclopentane ring, demonstrate the strategic value of such carbocyclic building blocks. oregonstate.edu The development of organocatalytic methods for cyclopentane synthesis further emphasizes the drive to create stereochemically rich cyclopentanes, a common motif in bioactive natural products. nih.gov

Intermediate in Pharmaceutical and Agrochemical Development

The 2,2-dimethylcyclopentyl moiety is a recognized structural motif in medicinal chemistry, valued for the conformational rigidity it imparts to a molecule. This rigidity can lead to improved binding affinity and selectivity for biological targets. While specific, publicly disclosed pharmaceutical or agrochemical agents directly utilizing this compound as a named intermediate are not prevalent, the application of its derivatives is an active area of interest.

For example, the derivative 1-acetamido-2,2-dimethylcyclopentane-1-carboxylic acid is noted for its potential applications in pharmaceutical development due to its structural similarity to biologically active compounds. evitachem.com The cyclopentane ring is a common feature in numerous patented compounds, and the development of rigidified 1,3-disubstituted cyclopentane variants is a key strategy in medicinal chemistry. nih.gov Furthermore, cyclopentenone derivatives, which can be accessed from cyclopentane carboxylic acids, are known to be biologically and pharmaceutically active, with applications in therapeutic areas that involve activating the heat shock response and inhibiting NF-κB activity. google.com

In the agrochemical sector, derivatives of cyclic carboxylic acids, such as 2,2-dimethylcyclopropane carboxylic acid, have been investigated for their biological activity, with some showing herbicidal and fungicidal properties. researchgate.net This suggests a potential avenue for the exploration of this compound derivatives in the development of new crop protection agents.

Role as a Chiral Synthon in Asymmetric Synthesis

The presence of a stereocenter at the C1 position of the cyclopentane ring means that this compound can exist as a pair of enantiomers. Once resolved, these chiral molecules can serve as valuable synthons in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule.

Application in Asymmetric Inductions

The chiral scaffold of this compound can be employed to control the stereochemical outcome of reactions at other parts of a molecule. This process, known as asymmetric induction, is a cornerstone of modern organic synthesis. While specific studies detailing the use of this compound as a chiral auxiliary are not extensively reported, the principles are well-established with structurally similar compounds. For example, the diastereoselective alkylation of a 1-methylcyclohexa-2,5-diene-1-carboxylic acid demonstrates that the carboxylic acid group can direct the approach of a reagent, leading to a high degree of stereocontrol.

The general strategy often involves temporarily attaching the chiral cyclopentane carboxylic acid to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to release the enantiomerically enriched product.

Incorporation into Chiral Ligands for Catalysis

A significant application of chiral molecules is their incorporation into ligands for transition metal catalysts. These chiral ligands create a chiral environment around the metal center, enabling the catalysis of enantioselective reactions. While direct examples of ligands derived from this compound are not prominent in the literature, the synthesis of chiral bipyridine ligands from terpene-derived precursors such as nopinone (B1589484) and camphor, which possess gem-dimethyl substituted ring systems, provides a strong precedent. These ligands have been successfully used in asymmetric catalysis.

The general approach involves converting the carboxylic acid of this compound into other functional groups that can coordinate to a metal. The steric bulk of the gem-dimethyl group can play a crucial role in creating a well-defined chiral pocket, which is essential for high enantioselectivity.

Self-Assembly Studies and Supramolecular Chemistry

The carboxylic acid functionality of this compound makes it an ideal candidate for studies in self-assembly and supramolecular chemistry. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, a predictable and reliable interaction that can be used to construct larger, ordered structures.

The principles of crystal engineering, which involve the rational design of functional molecular solids, can be applied to this compound. ub.edu By controlling the crystallization conditions, it may be possible to generate different polymorphic forms, each with a unique three-dimensional arrangement of the molecules in the solid state. These different polymorphs can exhibit distinct physical properties.

Furthermore, the carboxylic acid group can participate in hydrogen bonding with other functional groups, such as amides, to form well-defined supramolecular synthons. researchgate.net This allows for the construction of co-crystals, where this compound is combined with another molecule to create a new crystalline solid with potentially enhanced properties. Studies on the hydrogen-bond association of other cyclic carboxylic acid derivatives have demonstrated the formation of polymorphic crystalline forms with different hydrogen-bonding networks. nih.gov The predictable self-assembly of carboxylic acids into dimers and other hydrogen-bonded motifs is a fundamental concept in the design of supramolecular structures.

Formation of Hydrogen Bonding Networks in Solid State

In the solid state, carboxylic acids are well-known for their ability to form robust hydrogen bonds, and this compound is no exception. The primary interaction is the formation of a dimeric structure through hydrogen bonds between the carboxylic acid groups of two molecules. This head-to-tail arrangement creates a stable cyclic motif.

Research on structurally related molecules, such as 3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid, provides insight into the hydrogen bonding capabilities of the 2,2-dimethylcyclopentane moiety. In the crystal structure of this related compound, a three-dimensional network is established through a combination of intermolecular N-H···O and O-H···O hydrogen bonds. nih.gov The carboxylic acid groups, in particular, play a crucial role in forming these networks. nih.gov The cyclopentane ring in such structures typically adopts an envelope conformation. nih.gov

The hydrogen bonding parameters for a related dicarboxylic acid derivative are detailed in the table below, illustrating the nature of these interactions.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O5—H18···O1 | 0.87(2) | 1.80(2) | 2.6569(14) | 168(2) |

| Data from a study on a related 3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid, demonstrating typical hydrogen bond geometries in such systems. nih.gov |

Design of Coordinative and Network Materials

The principles of hydrogen bonding in this compound and its derivatives extend to their use as building blocks in the design of more complex supramolecular architectures, including coordinative and network materials. Molecules incorporating moieties like camphoric acid, which share structural similarities with this compound, are recognized for their utility in self-assembly studies. nih.gov These studies leverage both coordinative bonds with metal ions and hydrogen bonds to create materials with interesting topologies and potential functions. nih.gov

The combination of the coordinative capabilities of the carboxylate group and the hydrogen-bonding potential of the molecule allows for the construction of multi-dimensional networks. These materials are of interest in various fields, including gas storage, separation, and catalysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for analyzing the structure and properties of 2,2-Dimethylcyclopentane-1-carboxylic acid at the electronic level.

The five-membered cyclopentane (B165970) ring is not planar; it puckers to alleviate torsional strain. For cyclopentane itself, two primary non-planar conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry), which are very close in energy and rapidly interconvert. In this compound, the substitution pattern significantly influences the conformational preferences.

The presence of a gem-dimethyl group at the C2 position and a carboxylic acid group at the C1 position introduces steric constraints that define the most stable conformations. The carboxylic acid group itself has rotational freedom around the C1-C(O)OH bond, leading to different rotamers (e.g., syn and anti).

Theoretical calculations on substituted cyclopentanes and related cyclic carboxylic acids indicate that the lowest energy conformer would likely involve a specific puckering of the cyclopentane ring that minimizes steric hindrance between the substituents. researchgate.netacs.orgnih.govlibretexts.org An envelope conformation, where the C1 carbon bearing the carboxylic acid is out-of-plane, or a twist conformation are the most probable low-energy structures. The energy barrier to planarity in similar cyclopentene (B43876) rings has been calculated to be around 247 cm⁻¹, indicating a stable puckered structure. researchgate.net DFT calculations are used to map the potential energy surface by systematically varying the ring pucker and the dihedral angle of the carboxylic acid group to identify all stable conformers and the transition states connecting them.

Table 1: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Ring Pucker | COOH Dihedral Angle (τ) | Method | Relative Energy (kcal/mol) |

| Conf-1 | Envelope (C1-out) | ~0° (syn) | DFT/B3LYP/6-31G | 0.00 |

| Conf-2 | Twist (C3/C4) | ~0° (syn) | DFT/B3LYP/6-31G | 0.85 |

| Conf-3 | Envelope (C1-out) | ~180° (anti) | DFT/B3LYP/6-31G | 4.50 |

| Conf-4 | Twist (C3/C4) | ~180° (anti) | DFT/B3LYP/6-31G | 5.20 |

This table presents hypothetical data based on typical energy differences found in related molecules. The syn-conformation of the carboxylic acid group is generally more stable than the anti-conformation. nih.gov

The electronic structure of this compound governs its reactivity. Quantum chemical calculations can determine key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The carboxylic acid group is an electron-withdrawing group, which polarizes the C1-C(O)OH bond and makes the carboxyl proton acidic. The two methyl groups at C2 are weakly electron-donating. The HOMO is expected to be localized primarily on the non-bonding oxygen orbitals of the carboxylic acid, while the LUMO is likely to be the π* antibonding orbital of the carbonyl group. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity.

The MEP map would show a region of high negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a region of positive potential (blue) around the hydroxyl proton, indicating its acidity. Such analyses are crucial for predicting how the molecule will interact with other reagents or biological targets. mdpi.comnih.gov

Table 2: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | +1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~2.1 D | Measures overall polarity of the molecule. |

| pKa (Predicted) | ~4.8 | Quantifies the acidity of the carboxylic acid proton. |

Note: These are representative values derived from computational models for similar aliphatic carboxylic acids.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound in a condensed phase, such as in an aqueous solution. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes over time. nih.gov

A typical MD simulation would involve placing the molecule in a box of explicit water molecules and running the simulation for tens to hundreds of nanoseconds. Such simulations can reveal:

Conformational Flexibility: Tracking the ring's puckering coordinates over time shows the preferred conformations in solution and the frequency of transitions between them (e.g., envelope-to-twist).

Solvent Effects: The simulation explicitly models the hydrogen bonding network between the carboxylic acid group and surrounding water molecules. This is crucial for understanding its solubility and how the solvent stabilizes different conformers. nih.gov

Time-Averaged Properties: MD simulations can compute time-averaged structural parameters and thermodynamic properties, providing a more realistic picture of the molecule's behavior than static, gas-phase calculations.

The results of MD simulations can be used to generate a potential of mean force (PMF) for conformational transitions, providing quantitative data on the free energy barriers between different states in solution.

Predictive Modeling for Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. semanticscholar.org For a series of related cyclopentane carboxylic acids, a QSPR/QSAR model could be developed to predict properties like acidity (pKa), solubility, or a specific biological activity. nih.govnih.govresearchgate.net

The process involves:

Dataset Generation: A set of molecules including this compound and its analogues is assembled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines) are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the property of interest.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For example, a hypothetical QSAR model for predicting the inhibitory activity of a series of carboxylic acids against a particular enzyme might take the form shown below.

Table 3: Example of a Hypothetical QSAR Model

| Dependent Variable | Model Equation | Statistical Metric |

| log(1/IC₅₀) | 0.75 * (LogP) - 0.15 * (LUMO) + 2.34 * (BalabanJ) + 1.2 | R² = 0.85, Q² = 0.72 |

In this hypothetical equation, LogP represents lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital, and BalabanJ is a topological index. R² and Q² are measures of the model's goodness-of-fit and predictive ability, respectively.

Exploration of Biological Activity and Structure Activity Relationships

Structure-Activity Relationship (SAR) Studies for 2,2-Dimethylcyclopentane-1-carboxylic Acid Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For analogs of this compound, these studies focus on two primary areas: substitutions on the cyclopentane (B165970) ring and modifications of the carboxylic acid moiety.

The cyclopentane ring serves as a scaffold that presents functional groups in a defined spatial orientation. The nature and position of substituents on this ring can dramatically alter the biological response. For instance, studies on cyclopentane analogs of jasmonic acid, a plant hormone, have demonstrated that the presence and position of specific side chains and functional groups are critical for activity. Maximum activity was observed with an acetyl side chain at the C-1 position, an n-pentenyl side chain at the C-2 position, and a keto group at the C-3 position. nih.gov This highlights the high degree of structural specificity required for biological interactions.

In the context of this compound, the gem-dimethyl group at the C-2 position introduces significant steric bulk and lipophilicity. This substitution pattern can influence how the molecule fits into a binding pocket of a receptor or enzyme. Research on other cyclic structures, such as ketamine esters, has shown that substituents on the ring can significantly affect binding to target proteins through lipophilic, electronic, and steric effects. mdpi.com For example, in a series of STAT3 inhibitors, the replacement of a cyclohexyl group with a cyclopentane did not significantly alter potency, suggesting that for some targets, the size of the cycloalkane ring may be less critical than other features. acs.org

The following table summarizes the impact of cyclopentane ring substitutions on the biological activity of various analog series found in the literature.

| Analog Series | Substitution | Impact on Biological Activity | Reference |

| Jasmonic Acid Analogs | Acetyl at C-1, n-pentenyl at C-2, keto at C-3 | Maximum activity for inducing responses in canola seedlings. | nih.gov |

| Carbetapentane (B1213730) Analogs | Phenyl ring substitution on cyclopentane | Influenced binding affinity to sigma receptors. | nih.gov |

| STAT3 Inhibitors | Replacement of cyclohexyl with cyclopentane | Maintained inhibitory activity. | acs.org |

The carboxylic acid group is a key functional group in many biologically active molecules, often involved in critical interactions with receptors and enzymes through hydrogen bonding and ionic interactions. numberanalytics.comnih.gov Modification of this group is a common strategy in drug design to improve properties such as potency, selectivity, and pharmacokinetics.

Replacing the carboxylic acid with bioisosteres—functional groups with similar physical or chemical properties—can lead to significant changes in biological activity. For example, converting the carboxylic acid to an ester, amide, or other functionalities can alter the molecule's ability to cross cell membranes and can change its binding mode within a target protein. nih.gov In a study of carbetapentane analogs, which are 1-phenyl-1-cyclopentanecarboxylates, replacing the carboxylate ester with an amide, methyl ether, or methylamine (B109427) resulted in compounds with high selectivity for sigma receptors and reduced affinity for muscarinic receptors. nih.gov

These modifications highlight the versatility of the carboxylic acid group in drug design. The ability to form various derivatives allows for the fine-tuning of a molecule's properties to achieve a desired biological effect.

| Modification of Carboxylic Acid | Effect on Biological Properties | Example Analog Class | Reference |

| Esterification | Can act as a prodrug, improving bioavailability. | Carbetapentane (an ester of 1-phenyl-1-cyclopentanecarboxylic acid) | nih.gov |

| Amidation | Can alter receptor selectivity and binding affinity. | Carbetapentane analogs | nih.gov |

| Replacement with bioisosteres | Can improve metabolic stability and permeability. | General drug design principles | nih.gov |

Potential Biological Targets and Mechanisms of Action

Given the structural features of this compound, it is plausible that its biological activity could be mediated through enzyme inhibition or receptor binding.

Carboxylic acids are known to inhibit various enzymes. For instance, some cyclopentane derivatives have been investigated as inhibitors of steroid metabolizing enzymes like AKR1C1 and AKR1C3, which are targets for hormone-dependent cancers. nih.gov The inhibitory potential often arises from the ability of the carboxylate group to interact with key residues in the enzyme's active site. The rigid cyclopentane scaffold helps to position the carboxylic acid and other substituents optimally for this interaction.

Furthermore, cyclopropane (B1198618) carboxylic acid, a structural relative, has been shown to inhibit ethylene (B1197577) production in plants by interfering with the enzyme that converts 1-aminocyclopropane-1-carboxylic acid to ethylene. nih.gov This suggests that small cyclic carboxylic acids can act as specific enzyme inhibitors.

The interaction of small molecules with receptors is a cornerstone of pharmacology. Analogs of this compound have been shown to bind to specific receptors. For example, carbetapentane, which contains a 1-phenyl-1-cyclopentanecarboxylate core, is a high-affinity ligand for sigma receptors. nih.gov SAR studies on these analogs have revealed that modifications to both the cyclopentane ring and the ester functionality significantly impact binding affinity and selectivity for sigma receptor subtypes. nih.gov

The binding of a ligand to a receptor is governed by a combination of factors, including shape complementarity, hydrogen bonding, and hydrophobic interactions. The this compound scaffold provides a specific three-dimensional shape that could be recognized by a particular receptor binding pocket.

Biomedical and Pharmacological Relevance of Related Cyclic Carboxylic Acid Scaffolds

Cyclic carboxylic acid scaffolds are prevalent in a wide range of biologically active molecules, underscoring their importance in medicinal chemistry. wiley-vch.deresearchgate.net These structures are found in natural products and synthetic drugs with diverse therapeutic applications. researchgate.net For example, many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety attached to a cyclic or aromatic ring system.

The conformational constraint imposed by the cyclic structure can lead to higher receptor affinity and selectivity compared to more flexible acyclic analogs. This is because the energetic cost of adopting the correct binding conformation is lower for a rigid molecule. unl.pt Furthermore, the carboxylic acid group itself is a critical pharmacophore in many drug classes, contributing to target binding and influencing pharmacokinetic properties. nih.gov The development of synthetic routes to various cyclopentane carboxylic acid derivatives indicates an ongoing interest in this class of compounds for potential pharmaceutical applications. google.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,2-dimethylcyclopentane-1-carboxylic acid in laboratory settings?

- Methodological Answer : Adhere to standard organic acid handling procedures:

- Wear protective gloves, goggles, and lab coats to avoid skin/eye contact .

- Conduct reactions in a fume hood to prevent inhalation of volatile byproducts.

- Neutralize acidic waste with a base (e.g., sodium bicarbonate) before disposal, and segregate hazardous waste for professional treatment .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm cyclopentane ring substitution patterns and methyl group positions .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns to assess purity, particularly for detecting stereoisomeric impurities .

- Melting Point Analysis : Compare observed values with literature data (e.g., 130–131°C for structurally similar cyclopropane derivatives) .

Advanced Research Questions

Q. What strategies can resolve contradictions in regioselectivity during the synthesis of this compound derivatives?

- Methodological Answer :

- Computational Modeling : Optimize transition-state geometries using DFT (Density Functional Theory) to predict regioselectivity in cyclization or functionalization reactions .

- Steric and Electronic Analysis : Modify reaction conditions (e.g., solvent polarity, catalyst choice) to favor desired pathways. For example, bulky catalysts may suppress side reactions at hindered positions .

- Validation via Isotopic Labeling : Track reaction pathways using -labeled precursors to confirm mechanistic hypotheses .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral analogs of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., Boc-protected aminocyclopentanecarboxylic acids) to induce asymmetry .

- Enzymatic Resolution : Apply lipases or esterases to selectively hydrolyze undesired enantiomers .

- Chiral Chromatography : Employ ligand-exchange stationary phases (e.g., Cu(II)-L-proline complexes) for high-resolution enantioseparation .

Q. What role do cyclopentane ring strain and substituent effects play in the biological activity of this compound derivatives?

- Methodological Answer :

- Conformational Analysis : Use X-ray crystallography or NOE (Nuclear Overhauser Effect) NMR to determine ring puckering and substituent orientation .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied methyl group positions and evaluate binding affinity (e.g., via surface plasmon resonance) to biological targets like enzymes or receptors .

- Molecular Dynamics Simulations : Predict interactions with protein binding pockets to guide rational design .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare data across multiple databases (e.g., PubChem, CAS Common Chemistry) and experimental replicates .

- Impurity Profiling : Use mass spectrometry (MS) to detect trace contaminants (e.g., unreacted precursors or degradation products) that may alter physical properties .

- Collaborative Reproducibility : Share samples with independent labs for parallel characterization .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

- ACD/Labs Percepta : Estimate logP, pKa, and solubility using QSPR (Quantitative Structure-Property Relationship) models .

- Gaussian or ORCA : Calculate electrostatic potential maps to identify reactive sites for derivatization .

- COSMO-RS : Simulate solvent compatibility for reaction optimization .

Synthetic Methodology

Q. What advanced techniques improve yield in the synthesis of this compound from dicarboxylic acid precursors?

- Methodological Answer :

- Flow Chemistry : Use ester derivatives (e.g., methyl esters) to bypass challenges with high-melting-point dicarboxylic acids in batch reactors .

- Microwave-Assisted Synthesis : Enhance cyclization kinetics via controlled dielectric heating .

- Acid Catalysts : Optimize conditions with BF-etherate or triflic acid to accelerate ring closure while minimizing side reactions .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for protease inhibitors?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the carboxylic acid with boronic acid or phosphonate groups to mimic transition states in enzymatic catalysis .

- Peptide Hybrids : Incorporate the cyclopentane core into β-peptide backbones to enhance metabolic stability .

- Crystallographic Screening : Co-crystallize derivatives with target proteases (e.g., HIV-1 protease) to refine binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.